methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
“Methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrimidine ring and a thiophene ring. The pyrimidine ring contains two nitrogen atoms, while the thiophene ring contains a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring .Scientific Research Applications
Chemical Synthesis and Reaction Studies
Reaction Mechanisms and Synthetic Utility
The research on related compounds primarily involves understanding their synthesis, reaction mechanisms, and potential as intermediates for further chemical transformations. For instance, the study by Davoodnia et al. (2009) investigates the microwave-assisted synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethylthiophene-3-carboxamide and iso(and isothio)cyanates, highlighting the efficiency and utility of microwave irradiation in promoting these reactions Davoodnia et al., 2009.
Heterocyclic Compound Synthesis
Westerlund's study (1980) on the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines by reacting active methylene nitriles with 3-azido-2-substituted thiophenes adds to the catalog of methods for synthesizing nitrogen-containing heterocycles, which are of significant interest due to their diverse biological activities Westerlund, 1980.
Advanced Materials and Biological Activity Studies
Novel Routes to Tetracyclic Compounds
Abbas et al. (2006) explored reactions leading to the formation of pyrido[3″,2″:4′,5′]-thieno[3′,2′:4,5]pyrimido[2,1-c][1,2,4,5]tetrazin-6(4H)-ones and other tetracyclic compounds, indicating potential for the development of complex heterocyclic systems with possible application in materials science or as pharmacophores Abbas et al., 2006.
Antioxidant and Antimicrobial Properties
The synthesis and evaluation of heterocyclic compounds, including thiazolidinones and azetidinones based on indolylthienopyrimidines, have been reported to exhibit promising antioxidant and antimicrobial activities. This suggests their potential use in developing new therapeutic agents Saundane et al., 2012.
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-11-12(2)29-19-16(11)18(22-10-23-19)28-9-15(25)24-20-17(21(26)27-3)13-7-5-4-6-8-14(13)30-20/h10H,4-9H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDXJVBABMTKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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